5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
This compound features a tetrahydropyrazolo[1,5-a]pyrazine core substituted with a (2,6-difluorophenyl)sulfonyl group.
Properties
IUPAC Name |
5-(2,6-difluorophenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2S/c13-10-2-1-3-11(14)12(10)20(18,19)16-6-7-17-9(8-16)4-5-15-17/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMSUEWPGYIBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with difluorophenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the pyrazolo[1,5-a]pyrazine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Variations
Table 1: Structural and Physicochemical Comparisons
Pharmacokinetic and Physicochemical Considerations
- Metabolic Stability: The difluorophenyl group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs .
Q & A
Q. What are the key synthetic pathways for 5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and how are reaction conditions optimized?
The synthesis typically involves sequential steps: (i) formation of the pyrazolo[1,5-a]pyrazine core via cyclization, (ii) sulfonation at position 5 using 2,6-difluorobenzenesulfonyl chloride, and (iii) purification via column chromatography. Critical parameters include solvent choice (e.g., DMF for sulfonation), temperature control (0–5°C during sulfonation to minimize side reactions), and catalyst selection (e.g., triethylamine as a base). Reaction progress is monitored using TLC (silica gel GF254, hexane/EtOAc 3:1) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Purity : HPLC with a C18 column (ACN/water gradient, UV detection at 254 nm) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values).
- Structural confirmation : High-resolution mass spectrometry (HRMS-ESI, m/z accuracy <5 ppm) and multinuclear NMR (¹H, ¹³C, ¹⁹F). For example, ¹⁹F NMR should show distinct signals for the 2,6-difluorophenyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical pharmacophoric elements?
SAR studies require:
- Analog synthesis : Modifying substituents (e.g., replacing sulfonyl with carbonyl groups) or varying fluorine positions on the phenyl ring.
- Biological assays : Testing analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., IC₅₀ determination in cancer cell lines).
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and density functional theory (DFT) to analyze electronic effects of fluorine substituents .
Q. What methodologies are suitable for elucidating target interactions, such as enzyme or receptor binding?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- X-ray crystallography : Resolves 3D protein-ligand co-crystal structures (resolution ≤2.0 Å) to identify key interactions (e.g., hydrogen bonds with sulfonyl groups) .
Q. How should in vivo efficacy studies be designed to address pharmacokinetic (PK) limitations?
- Experimental design : Use randomized block designs with controls for bioavailability variables (e.g., vehicle, dose groups).
- PK parameters : Monitor plasma half-life (t₁/₂) via LC-MS/MS and tissue distribution in rodent models.
- Formulation optimization : Employ nanoemulsions or cyclodextrin complexes to enhance solubility, as sulfonated compounds often exhibit poor aqueous solubility .
Q. How do fluorine substituents influence the compound’s electronic properties and reactivity?
- ¹⁹F NMR spectroscopy : Detects electronic effects (e.g., deshielding due to electron-withdrawing sulfonyl groups).
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Comparative studies : Synthesize non-fluorinated analogs to benchmark metabolic stability (e.g., microsomal incubation assays) .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activity across studies?
- Standardized assays : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays).
- Impurity analysis : Use LC-MS to rule out batch-specific contaminants (e.g., residual sulfonyl chloride).
- Meta-analysis : Compare data across studies with similar cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-dependent effects .
Methodological Best Practices
Q. What purification strategies mitigate challenges posed by the compound’s hydrophobicity?
- Reverse-phase chromatography : Use C18 columns with gradients of ACN/water (+0.1% TFA).
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for crystal formation.
- Lyophilization : For final storage, lyophilize from tert-butanol/water mixtures to ensure stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
